2-chloro-2-diethoxyphosphoryl-acetic Acid
Overview
Description
2-Chloro-2-diethoxyphosphoryl-acetic acid is a chemical compound with the molecular formula C6H12ClO5P and a molecular weight of 230.58 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and biology. The compound is characterized by its unique structure, which includes a chloro group, a diethoxyphosphoryl group, and an acetic acid moiety.
Mechanism of Action
Target of Action
It is known to act as a nucleophile for nucleophilic addition reactions .
Mode of Action
2-chloro-2-diethoxyphosphoryl-acetic Acid is used for enantioselective preparation of α-phosphoryl-α,β-unsaturated-δ-aryl-δ-lactones from nonracemic β-hydroxyaldehydes and their conversion to α-methylene-δ-aryl-δ-lactones . This suggests that it interacts with its targets through nucleophilic addition reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-diethoxyphosphoryl-acetic acid can be achieved through the reaction of ethanol and phosphorus trioxide (P2O3) under specific conditions . This reaction typically involves the careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-diethoxyphosphoryl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Chloro-2-diethoxyphosphoryl-acetic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: It is employed in the production of flame retardants, stabilizers, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Diethoxyphosphoryl-acetic acid: (C6H13O5P): Similar in structure but lacks the chloro group.
Chloro(diethoxyphosphinyl)acetic acid: Another compound with a similar structure but different functional groups.
Uniqueness
2-Chloro-2-diethoxyphosphoryl-acetic acid is unique due to the presence of both a chloro group and a diethoxyphosphoryl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-chloro-2-diethoxyphosphorylacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClO5P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQPMPQXDVTWEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)O)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268802 | |
Record name | 2-Chloro-2-(diethoxyphosphinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30094-33-8 | |
Record name | 2-Chloro-2-(diethoxyphosphinyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30094-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-2-(diethoxyphosphinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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